Dual Target Inhibition: Potency Against Both SARS-CoV-2 Mpro and Human Cathepsin L
Olgotrelvir's active form, AC1115, uniquely demonstrates high-affinity dual inhibition of both SARS-CoV-2 Mpro and human cathepsin L (CTSL), a mechanism not shared by first-generation Mpro inhibitors like nirmatrelvir or ensitrelvir. For Mpro (wild-type WA-1 strain), AC1115 exhibits an IC50 of 2.44 nM [1]. For the Omicron variant Mpro, its IC50 is 14.27 nM [1]. Critically, AC1115 also potently inhibits human CTSL with an IC50 of 0.06 nM, which is >40-fold selective over other human cysteine cathepsins . In contrast, the comparator nirmatrelvir shows no inhibition of human cathepsin L [2]. This dual blockade of viral entry (via CTSL) and replication (via Mpro) provides a virological advantage over single-target Mpro inhibitors.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | AC1115 (active form of Olgotrelvir): Mpro IC50 = 2.44 nM (wild-type), 14.27 nM (Omicron); Cathepsin L IC50 = 0.06 nM |
| Comparator Or Baseline | Nirmatrelvir: Mpro IC50 = 18.1 nM (wild-type); Cathepsin L IC50 = No inhibition |
| Quantified Difference | AC1115 is ~7.4x more potent against wild-type Mpro than nirmatrelvir and uniquely inhibits CTSL at sub-nanomolar concentrations. |
| Conditions | FRET-based enzyme activity inhibition assays; recombinant SARS-CoV-2 Mpro and human CTSL. |
Why This Matters
The unique dual-target profile of Olgotrelvir provides a scientific basis for potential broader antiviral coverage and a higher barrier to resistance compared to single-target comparators, which is a critical procurement differentiator for research programs focusing on pan-variant or resistance-challenged COVID-19 models.
- [1] Mao L, Shaabani N, Zhang X, et al. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. Med. 2024;5(1):42-61.e23. View Source
- [2] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. View Source
